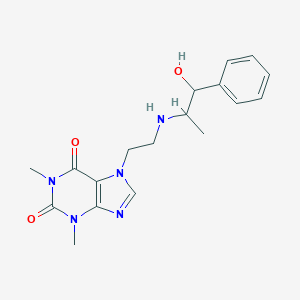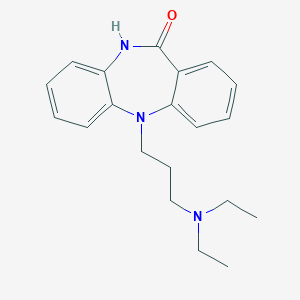
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is a chemical compound that belongs to the class of benzodiazepines. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is similar to other benzodiazepines. This compound acts on the gamma-aminobutyric acid (GABA) receptor, which is the major inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to its receptor, thereby increasing the inhibitory effect of GABA on the neuronal activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- are mainly related to its pharmacological activities. This compound has been shown to produce anxiolytic, sedative, and hypnotic effects in animal models. It has also been found to possess anticonvulsant and muscle relaxant properties. In addition, this compound has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- in lab experiments are mainly related to its pharmacological activities. This compound has been extensively studied in animal models and has been found to exhibit a wide range of pharmacological activities. It is also relatively easy to synthesize, which makes it a readily available compound for research purposes.
The limitations of using 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- in lab experiments are mainly related to its potential side effects. This compound has been shown to produce sedative and hypnotic effects, which may affect the behavior of animals used in experiments. In addition, the long-term effects of this compound on the central nervous system are not well understood, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for the research on 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)-. One potential direction is the development of new drugs based on this compound. This could involve the modification of the chemical structure to improve its pharmacological properties or the development of new formulations to improve its bioavailability.
Another potential direction is the further investigation of the mechanism of action of this compound. This could involve the use of advanced imaging techniques to visualize the interaction of this compound with the GABA receptor or the investigation of the downstream effects of its activation.
Finally, the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders should be explored. This could involve the use of animal models to investigate the efficacy of this compound in the treatment of conditions such as anxiety, depression, and epilepsy.
Conclusion
In conclusion, 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reduction of the corresponding nitro compound. The reduction is usually carried out using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
The scientific research application of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- is mainly focused on its potential as a drug candidate. This compound has been found to exhibit a wide range of pharmacological activities, including anxiolytic, sedative, and hypnotic effects. It has also been shown to possess anticonvulsant and muscle relaxant properties.
Propriétés
Numéro CAS |
13961-22-3 |
|---|---|
Nom du produit |
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(3-(diethylamino)propyl)- |
Formule moléculaire |
C20H25N3O |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
11-[3-(diethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C20H25N3O/c1-3-22(4-2)14-9-15-23-18-12-7-5-10-16(18)20(24)21-17-11-6-8-13-19(17)23/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,21,24) |
Clé InChI |
IVFHUYCFFOSCLM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
SMILES canonique |
CCN(CC)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
Autres numéros CAS |
13961-22-3 |
Synonymes |
5-[3-(Diethylamino)propyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







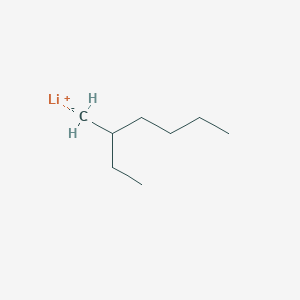


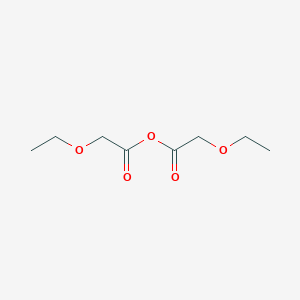

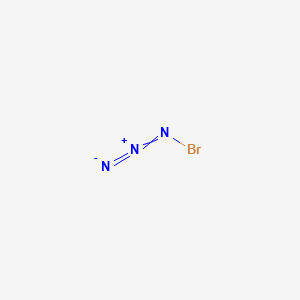
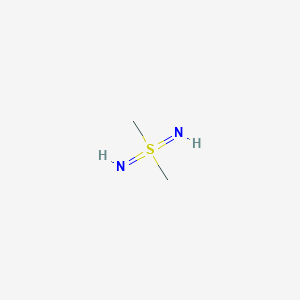
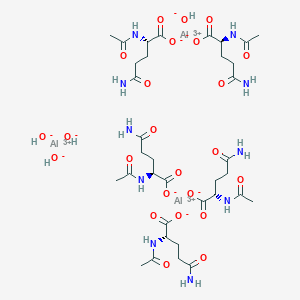
![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)
